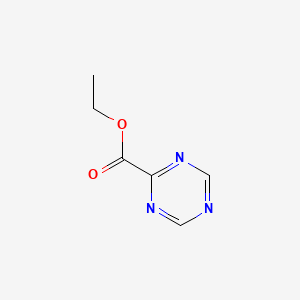

Ethyl 1,3,5-triazine-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

81840-52-0 |

|---|---|

Molecular Formula |

C6H7N3O2 |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

ethyl 1,3,5-triazine-2-carboxylate |

InChI |

InChI=1S/C6H7N3O2/c1-2-11-6(10)5-8-3-7-4-9-5/h3-4H,2H2,1H3 |

InChI Key |

MYSAUBXZHRJRML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=NC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 1,3,5 Triazine 2 Carboxylate and Its Derivatives

Classical and Contemporary Approaches to the 1,3,5-Triazine (B166579) Ring System with Carboxylate Functionality

The formation of the 1,3,5-triazine ring and the introduction of a carboxylate group can be achieved through several established and emerging pathways. These methods range from modifying a pre-existing triazine core to building the heterocyclic system from acyclic precursors.

Nucleophilic Aromatic Substitution (SNAr) Strategies Utilizing Halogenated 1,3,5-Triazines

The most prevalent starting material for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.gov The three chlorine atoms on the triazine ring possess different reactivities towards nucleophiles, which can be controlled by adjusting the reaction temperature. This differential reactivity allows for a stepwise and selective substitution of the halogens. nih.govnih.gov

The first nucleophilic substitution typically occurs at a low temperature, around 0°C. nih.gov The introduction of the first substituent deactivates the ring slightly, requiring a higher temperature, often room temperature, for the second substitution to proceed. nih.gov The final chlorine atom is the most difficult to replace, necessitating even higher temperatures, frequently the boiling point of the solvent, for the third substitution. nih.gov This thermodependency is a cornerstone of SNAr strategies in triazine chemistry. nih.gov

To synthesize a triazine carboxylate via this method, a nucleophile containing a carboxylate or a precursor functional group (such as a nitrile, which can be later hydrolyzed to a carboxylic acid) would be reacted with a halogenated triazine. For instance, reacting an amino ester with an amino-substituted dichloro-s-triazine can introduce the ester group directly onto the triazine nucleus. google.com The reaction of cyanuric chloride itself with amino acids or their esters is also a viable route. google.com

Table 1: Temperature-Dependent Stepwise Nucleophilic Substitution on Cyanuric Chloride

| Substitution Step | Typical Reaction Temperature | Reactivity of Remaining Chlorine Atoms |

| First | 0°C | Decreased |

| Second | Room Temperature | Further Decreased |

| Third | Elevated (e.g., solvent boiling point) | N/A |

This table illustrates the general principle of temperature-controlled sequential substitution on the cyanuric chloride ring, a key strategy for creating multisubstituted triazines.

Cyclization Reactions in the Formation of Triazine-Carboxylate Frameworks

An alternative to modifying a pre-existing triazine is to construct the ring from acyclic components, a process known as cyclization. This approach allows for the incorporation of the carboxylate functionality during the ring formation step.

A classical example is the Pinner triazine synthesis , which involves the reaction of aryl or aliphatic amidines with phosgene (B1210022) to produce 2-hydroxy-4,6-disubstituted-s-triazines. wikipedia.orgdrugfuture.comwikiwand.com While this method traditionally yields hydroxylated triazines, modifications can lead to other functionalities.

More contemporary methods offer direct routes to triazine-carboxylates. A highly efficient strategy involves the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates. acs.org This reaction proceeds under mild, metal-free conditions to afford 6-aryl-1,2,3-triazine-4-carboxylate esters directly. acs.org Another important cyclization route is the condensation of biguanides with esters. For example, the reaction of a substituted biguanide (B1667054) with ethyl acetate (B1210297) in the presence of a base like sodium methoxide (B1231860) can yield a 2,4-diamino-1,3,5-triazine derivative. clockss.org

Table 2: Comparison of Selected Cyclization Methods for Triazine Synthesis

| Method | Precursors | Key Features | Resulting Triazine |

| Pinner Synthesis | Amidines + Phosgene | Classical method. wikipedia.orgdrugfuture.com | 2-Hydroxy-4,6-diaryl-1,3,5-triazines |

| Diazido-alkenoate Cyclization | (Z)-2,4-Diazido-2-alkenoates | Mild, base-mediated, metal-free. acs.org | 1,2,3-Triazine-4-carboxylate esters |

| Biguanide Condensation | Biguanides + Esters | Base-catalyzed condensation. clockss.org | 2,4-Diamino-1,3,5-triazines |

This table compares different cyclization strategies for forming the triazine ring, highlighting the diversity of available synthetic pathways.

Esterification and Transesterification Routes for the Introduction of Ethyl Carboxylate Groups

In many synthetic schemes, a triazine-carboxylic acid is formed first, which must then be converted to its corresponding ethyl ester, Ethyl 1,3,5-triazine-2-carboxylate. This is achieved through standard esterification reactions.

Triazine-based coupling reagents have proven to be particularly effective for this transformation. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) can activate the carboxylic acid, facilitating its reaction with an alcohol. researchgate.nettandfonline.com The reaction of carboxylic acids with DMTMM in ethanol, for example, affords the corresponding ethyl esters. researchgate.net

Alternatively, a pre-existing ester on the triazine ring can be swapped for another via a transesterification reaction, though direct esterification of the carboxylic acid is more common. The feasibility of these reactions is supported by procedures for the hydrolysis of triazine esters (e.g., triethyl-1,3,5-triazine-2,4,6-tricarboxylate) back to the parent carboxylic acid, indicating that the esterification equilibrium is reversible and can be driven towards the desired product. orientjchem.org

Advanced Synthetic Protocols and Catalysis in Triazine Chemistry

To improve the efficiency, yield, and environmental impact of triazine synthesis, researchers have increasingly turned to advanced protocols such as microwave-assisted synthesis and sonochemistry.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. benthamdirect.com These benefits include dramatically reduced reaction times (from hours to minutes), improved yields, and the formation of fewer by-products. benthamdirect.comnih.gov

This technology has been successfully applied to the synthesis of 1,3,5-triazines. For instance, the cyclization of biguanides with esters like ethyl acetate to form the triazine ring can be achieved quantitatively in a short time under microwave irradiation. clockss.org Similarly, the synthesis of various fused and substituted 1,2,4-triazines has been shown to be rapid and efficient using microwave heating. nih.govresearchgate.net The use of microwave irradiation can improve reaction efficiency even in solvent-free conditions. clockss.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine

| Method | Temperature | Time | Yield |

| Conventional Heating | 100°C | 14 hours | 81% |

| Microwave Irradiation | 80°C | 14 minutes | 93% |

Data sourced from Heterocycles, 2019, 98, 12. clockss.org This table demonstrates the significant rate enhancement and yield improvement offered by microwave-assisted synthesis.

Sonochemical Protocols for "Green" Triazine Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, is another advanced protocol that aligns with the principles of green chemistry. nih.govresearchgate.net Ultrasonic irradiation can enhance reaction rates and yields, often under milder conditions and in environmentally benign solvents like water. researchgate.netjmaterenvironsci.com

For triazine synthesis, sonochemical methods have been developed that allow for the production of derivatives in high yields (>75%) in as little as five minutes. nih.govresearchgate.net A significant advantage of this approach is the frequent use of water as the solvent, reducing reliance on volatile organic compounds. nih.govresearchgate.netnih.gov In terms of the 12 principles of green chemistry, sonochemical protocols have been shown to be significantly "greener" than classical heating methods. nih.govresearchgate.net The technique has been applied to various reactions in triazine chemistry, including N-alkylation and even the esterification of carboxylic acids. nih.govorganic-chemistry.org

Table 4: Advantages of Sonochemical Synthesis in Triazine Chemistry

| Feature | Benefit |

| Reaction Time | Significantly shortened (e.g., 5-35 minutes). nih.govmdpi.com |

| Yields | Often high to excellent (>75%). nih.gov |

| Solvent | Enables use of water, enhancing sustainability. nih.govresearchgate.net |

| Energy Efficiency | Lower energy consumption compared to classical heating. nih.gov |

| Green Chemistry | Favorable environmental profile. nih.govjmaterenvironsci.com |

This table summarizes the key benefits of employing sonochemistry for the synthesis of 1,3,5-triazine derivatives.

Transition Metal-Catalyzed C–H Functionalization for Triazine Derivatization

Transition metal-catalyzed C–H functionalization has become a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including triazines. nih.gov This strategy avoids the need for pre-functionalized starting materials, offering a more direct route to complex molecules. nih.gov The core principle involves the activation of a typically inert C–H bond by a transition metal catalyst, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org

A key aspect of this methodology is the use of directing groups, which coordinate to the metal center and position it in close proximity to the targeted C–H bond, thereby ensuring high regioselectivity. nih.govyoutube.com For triazine systems, the nitrogen atoms within the ring can themselves act as directing groups, facilitating functionalization at specific positions. The mechanisms of these transformations can be broadly categorized as inner-sphere, involving the formation of an organometallic intermediate, or outer-sphere. youtube.com

Detailed research has demonstrated the utility of various transition metals, such as palladium and rhodium, in catalyzing the C–H functionalization of azines. nih.govyoutube.com These reactions allow for the introduction of a wide array of functional groups, including aryl, alkyl, and heteroatom-containing moieties, onto the triazine core. The choice of catalyst, directing group, and reaction conditions is crucial for controlling the outcome and achieving the desired derivatization.

Table 1: Examples of Transition Metal-Catalyzed C–H Functionalization

| Catalyst System | Substrate | Functional Group Introduced | Reference |

| Palladium(II) | Heteroaromatic compounds | Aryl groups | nih.gov |

| Rhodium(III) | Arenes with directing groups | Various functional groups | youtube.com |

| Ruthenium | Aldehydes and alcohols | Ester groups | nih.gov |

Organocatalytic Systems in Amide and Ester Bond Formation Utilizing Triazine Reagents

Organocatalysis has emerged as a complementary approach to metal-catalyzed reactions, offering a different reactivity profile and often milder reaction conditions. In the context of triazine chemistry, organocatalytic systems are particularly relevant for the formation of amide and ester bonds, leveraging the reactivity of activated triazine species.

One notable application involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHCs can activate α,β-unsaturated aldehydes, which can then react with alcohols or phenols to form esters. nih.gov This methodology provides a metal-free route to esterification under mild conditions. nih.gov The reaction proceeds through a Breslow intermediate, which is in equilibrium with its homoenolate form, facilitating the subsequent reaction with the alcohol. nih.gov

Furthermore, organocatalytic cross-coupling reactions have been developed for the synthesis of amides and esters from aldehydes. nih.gov These methods utilize activating reagents to generate reactive intermediates that can be readily converted to the desired products in a one-pot fashion. nih.gov This approach benefits from the use of readily available starting materials. nih.gov

Table 2: Organocatalytic Esterification and Amidation

| Catalyst | Reactants | Product | Key Feature | Reference |

| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated aldehyde, Alcohol/Phenol | Ester | Metal-free, mild conditions | nih.gov |

| Organocatalyst | Aldehyde, N-hydroxyimide/Alcohol/Sulfonimide | Amide/Ester | One-pot cross-coupling | nih.gov |

Multi-Component Reactions and Combinatorial Approaches to Functionalized Triazines

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates most of the atoms from the starting materials. beilstein-journals.org This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate diverse chemical libraries. beilstein-journals.orgresearchgate.net MCRs are particularly well-suited for combinatorial chemistry, enabling the synthesis of large numbers of compounds for screening purposes. researchgate.netnih.gov

The synthesis of functionalized triazines can be achieved through various MCRs. nih.gov These one-pot reactions often exhibit high regio- and diastereoselectivity, leading to the efficient construction of highly substituted triazine cores. researchgate.net The convergence and high bond-forming index of MCRs make them an attractive alternative to traditional multi-step syntheses. nih.gov

Combinatorial approaches utilizing MCRs allow for the systematic variation of substituents on the triazine ring by simply changing the starting materials. This has proven to be a powerful strategy in drug discovery and materials science for the rapid optimization of molecular properties. beilstein-journals.orgnih.gov

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Controlling regioselectivity and stereoselectivity is a critical challenge in the synthesis of substituted heterocyclic compounds. In the context of this compound, the electronic nature of the triazine ring and the influence of substituents play a crucial role in directing incoming reagents to specific positions.

The 1,3,5-triazine ring is electron-deficient, which influences its reactivity in various transformations. For instance, in inverse electron demand Diels-Alder reactions, the presence of an electron-withdrawing group like the ethyl carboxylate at the C2 position can significantly enhance the reactivity of the triazine.

A comprehensive study on the reaction of methyl 1,2,3-triazine-5-carboxylate with amidines demonstrated the profound effect of substituents on reaction rates and outcomes. nih.gov The presence of the carboxylate group dramatically increased the reaction rate compared to the unsubstituted triazine. nih.gov Furthermore, substitution at other positions on the triazine ring was shown to influence the reaction kinetics, highlighting the potential for controlling reactivity through strategic substitution. nih.gov While this study focuses on a 1,2,3-triazine (B1214393), the principles of electronic and steric control are broadly applicable to the 1,3,5-triazine system as well.

Reactivity and Mechanistic Investigations of Ethyl 1,3,5 Triazine 2 Carboxylate

Intrinsic Reactivity of the 1,3,5-Triazine (B166579) Nucleus

The 1,3,5-triazine ring is a fundamental structural motif in many synthetic and naturally occurring compounds. researchgate.net Its unique electronic properties govern its reactivity, making it a versatile component in organic chemistry. researchgate.netresearchgate.net

The 1,3,5-triazine nucleus is characterized by its significant electron-deficient nature. This property arises from the presence of three electronegative nitrogen atoms within the six-membered aromatic ring, which leads to a delocalization of the nitrogen lone pair electrons into the ring system. researchgate.net This electron deficiency makes the triazine ring highly susceptible to nucleophilic attack. researchgate.netrsc.org The carbon atoms of the ring are electrophilic and readily react with a variety of nucleophiles, including amines, alcohols, and thiols. researchgate.netcsic.es The reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with nucleophiles is a well-established method for the synthesis of a wide range of triazine derivatives. researchgate.netwikipedia.org The substitution pattern can often be controlled by temperature, allowing for sequential reactions. csic.es

The electron-deficient character of the 1,3,5-triazine ring also enables it to participate in non-covalent interactions, such as anion–π and lone pair–π interactions, which are important in the design of supramolecular structures. rsc.org

The electron-deficient 1,3,5-triazine ring system can act as a diene in inverse electron-demand Diels-Alder (IEDDA) reactions. wikipedia.orgacs.org This type of cycloaddition reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org In the context of 1,3,5-triazines, the reaction proceeds with electron-rich dienophiles like enamines, ynamines, and amidines. researchgate.net The IEDDA reaction of 1,3,5-triazines provides a powerful method for the synthesis of other heterocyclic systems, such as pyrimidines. acs.orgresearchgate.net

The reaction is often highly regioselective and can be influenced by substituents on the triazine ring. Electron-withdrawing groups on the triazine ring can enhance its reactivity in IEDDA reactions. nih.gov For instance, a study on 1,2,3-triazines demonstrated that a C5-methoxycarbonyl group significantly increases the cycloaddition reactivity. nih.gov While this is a different isomer, the principle of electron-withdrawing groups increasing reactivity is general to IEDDA reactions of triazines. wikipedia.orgnih.gov

Ring transformation reactions of 1,3,5-triazines are also well-documented, often initiated by nucleophilic attack leading to ring opening and subsequent recyclization to form new heterocyclic structures. researchgate.netrsc.org These transformations highlight the versatility of the triazine core as a building block in organic synthesis. researchgate.net

Transformations Involving the Ethyl Carboxylate Group

The ethyl carboxylate group at the 2-position of the triazine ring offers a site for various chemical transformations, allowing for further functionalization of the molecule.

The ethyl ester of 1,3,5-triazine-2-carboxylate can undergo hydrolysis to the corresponding carboxylic acid, 1,3,5-triazine-2-carboxylic acid. epa.govalfa-chemistry.com This reaction is a standard transformation in organic chemistry, typically achieved by treatment with an acid or base in an aqueous medium. organic-chemistry.orgdoubtnut.com The resulting carboxylic acid can then serve as a precursor for other functional groups.

For example, the hydrolysis of an ester to a carboxylic acid is a key step in many synthetic pathways, including the malonic ester and acetoacetic ester syntheses, which are then followed by decarboxylation. masterorganicchemistry.com

The ethyl carboxylate group can be converted into an amide through reaction with an amine. This amidation reaction is a fundamental transformation in organic synthesis. organic-chemistry.org Various coupling reagents can be employed to facilitate this reaction. organic-chemistry.org For instance, a study on the synthesis of 1,3,5-triazine derivatives involved amination reactions to produce compounds with biological activity. nih.gov

A study on iron-mediated reductive amidation of triazine esters with nitroarenes demonstrates the utility of the ester group in forming amide bonds under specific catalytic conditions. researchgate.net

Decarboxylation is the removal of a carboxyl group, typically with the loss of carbon dioxide. Carboxylic acids with a β-carbonyl group, known as β-keto acids, readily undergo decarboxylation upon heating. masterorganicchemistry.com The hydrolysis of ethyl 1,3,5-triazine-2-carboxylate would yield a triazine carboxylic acid. While this is not a β-keto acid in the traditional sense, the electron-deficient nature of the triazine ring could potentially facilitate decarboxylation under certain conditions.

Decarboxylation is a key step in various synthetic routes, such as the malonic ester synthesis, where a dicarboxylic acid intermediate is heated to yield a carboxylic acid with one less carbon atom. masterorganicchemistry.com

Information regarding "this compound" is currently unavailable in the reviewed scientific literature.

Extensive searches for specific data concerning the reactivity and mechanistic investigations of the chemical compound "this compound" have not yielded detailed information within the public domain. The required scientifically specific content for the sections on reaction kinetics, thermodynamic considerations, the impact of solvents and auxiliary reagents, and computational elucidation of reaction mechanisms for this particular compound could not be located in the accessed scientific databases and publications.

While general information exists for the broader class of 1,3,5-triazines, the strict requirement to focus solely on "this compound" cannot be met with the currently available data. Research on 1,3,5-triazine derivatives often centers on their applications in areas such as energetic materials, herbicides, and polymer chemistry, with specific studies on the kinetic and thermodynamic profiles of individual esters like the ethyl carboxylate derivative being sparse.

Consequently, the generation of a detailed and scientifically accurate article adhering to the provided outline for "this compound" is not possible at this time. Further experimental and computational research would be necessary to provide the specific data points required for such an analysis.

Advanced Analytical Methodologies for the Characterization and Quantitation of Ethyl 1,3,5 Triazine 2 Carboxylate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Ethyl 1,3,5-triazine-2-carboxylate by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the triazine ring and the ethyl ester group. The two equivalent protons on the triazine ring (at positions 4 and 6) would likely appear as a singlet, while the ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms. oregonstate.edu Key signals would include those for the carbons of the triazine ring, the carbonyl carbon (C=O) of the ester, and the two carbons of the ethyl group. oregonstate.edu The chemical shift of the triazine ring carbons is influenced by the electronegative nitrogen atoms and the attached carboxylate group. chemicalbook.com The carbonyl carbon is typically observed in the downfield region of the spectrum, generally between 165-190 ppm for an ester. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Triazine-H (4,6-H) | ~9.0 - 9.5 | Singlet (s) | 2H |

| -OCH₂CH₃ | ~4.4 - 4.6 | Quartet (q) | 2H |

| -OCH₂CH₃ | ~1.4 - 1.5 | Triplet (t) | 3H |

| ¹³C NMR | |

|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Triazine-C (2-C) | ~168 - 172 |

| Triazine-C (4,6-C) | ~165 - 168 |

| C=O (Ester) | ~160 - 165 |

| -OCH₂CH₃ | ~62 - 65 |

| -OCH₂CH₃ | ~14 - 15 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is highly effective for identifying the functional groups present.

In the IR spectrum of this compound, several characteristic absorption bands are expected. The most prominent would be the strong C=O stretching vibration from the ethyl ester group, typically appearing in the range of 1720-1740 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester group, and the characteristic C=N stretching and ring-breathing vibrations of the 1,3,5-triazine (B166579) ring. The IR spectra of related triazine structures show characteristic ring vibrations in the 1400-1600 cm⁻¹ region. nist.govnist.gov

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ester | 1720 - 1740 | Strong |

| C=N Stretch | Triazine Ring | 1550 - 1650 | Medium-Strong |

| Ring Vibrations | Triazine Ring | 1400 - 1500 | Medium-Strong |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

| C-H Stretch | Ethyl Group | 2850 - 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The 1,3,5-triazine ring is a chromophore that contains both π-electrons and non-bonding (n) electrons on the nitrogen atoms. This allows for specific electronic transitions, namely π→π* and n→π* transitions.

The π→π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, which are generally weaker, involve moving a non-bonding electron from a nitrogen atom into a π* antibonding orbital. For the parent 1,3,5-triazine, these transitions are observed in the UV region. The addition of the ethyl carboxylate group can cause a shift in the absorption maxima (λ_max) and an increase in absorption intensity. Studies on substituted triazines show that such functional groups influence the electronic properties and shift the absorption bands.

Mass Spectrometry (MS, HRMS, LC/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine this mass with very high accuracy, allowing for the confirmation of the compound's elemental formula.

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅). libretexts.org The stable triazine ring can also undergo characteristic fragmentation, often involving the sequential loss of molecules like hydrogen cyanide (HCN), as observed in the fragmentation of the parent 1,3,5-triazine ring. nist.gov Coupling MS with liquid chromatography (LC/MS) allows for the analysis of the compound within complex mixtures. bldpharm.com

Chromatographic Separation and Quantitation Methods

Chromatographic techniques are essential for separating components of a mixture and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation and quantitation of non-volatile and thermally sensitive compounds like this compound. bldpharm.com Given the compound's polarity, a reverse-phase HPLC (RP-HPLC) method is typically employed.

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be effective. sielc.com Gradient elution, where the mobile phase composition is changed over time, can be used to optimize the separation and peak shape. For applications requiring mass spectrometry detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are often added to the mobile phase to improve ionization efficiency. sielc.com

Several detection methods can be coupled with HPLC for analysis:

UV Detection: As the triazine ring is a strong chromophore, a UV detector set at a wavelength of maximum absorbance offers excellent sensitivity for quantitation.

Mass Spectrometry (LC/MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and specificity. It allows for simultaneous quantitation and structural confirmation based on the mass-to-charge ratio of the target compound. epa.gov LC-tandem MS (LC/MS/MS) can be used for even more sensitive and selective quantitation in complex matrices by monitoring specific fragmentation transitions. epa.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3,5-Triazine |

| Hydrogen Cyanide |

| Acetonitrile |

| Methanol |

| Formic Acid |

Gas Chromatography (GC) for Volatile Triazine Derivatives

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for certain triazine derivatives. nih.govnih.gov The method's efficacy is largely dependent on the volatility and thermal stability of the analyte. For less volatile triazines, derivatization is often employed to increase their volatility and improve chromatographic performance. youtube.com This process chemically modifies the compound to a form more amenable to GC analysis. youtube.com

GC is frequently coupled with various detectors to enhance sensitivity and selectivity. The Flame Ionization Detector (FID) is a common choice, offering robust and linear responses for organic compounds. oiv.intnih.gov For more definitive identification, Mass Spectrometry (MS) is the detector of choice, providing mass-to-charge ratios of fragmented ions, which act as a chemical fingerprint for the analyte. thermofisher.com The use of specific GC columns, such as those with a 5% Carbowax 20M-TPA on Supelcoport packing, is recommended for optimal separation of triazine pesticides. epa.gov

Table 1: GC Operating Conditions for Triazine Analysis

| Parameter | Condition | Reference |

| Column | 180 cm long x 2 mm ID glass, packed with 5% Carbowax 20M-TPA on Supelcoport (80/100 mesh) or equivalent | epa.gov |

| Injector Temperature | 250 °C | nih.gov |

| Detector (FID) Temperature | 280 °C | nih.gov |

| Carrier Gas | Helium | e3s-conferences.org |

| Injection Volume | 0.2 µL | nih.gov |

| Split Ratio | 25:1 | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Resolution Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional High-Performance Liquid Chromatography (HPLC). youtube.com By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at much higher pressures (up to 100 MPa), resulting in dramatically increased resolution, faster analysis times, and improved sensitivity. youtube.comeag.com This makes UHPLC an ideal technique for the analysis of complex mixtures containing multiple triazine derivatives. chromatographyonline.comthermofisher.com

A key advantage of UHPLC is its ability to separate a wide range of compounds, including those that are not sufficiently volatile for GC analysis. eag.com The separation of triazines and their degradation products can be achieved in as little as two minutes using specialized columns like the Hypercarb, operated at elevated temperatures (e.g., 160 °C). chromatographyonline.comthermofisher.com Elevating the column temperature reduces the mobile phase viscosity and increases analyte diffusion rates, which contributes to faster separations without compromising chromatographic efficiency. chromatographyonline.comthermofisher.com

UHPLC systems are commonly paired with tandem mass spectrometry (UHPLC-MS/MS), which provides exceptional selectivity and sensitivity for trace-level quantification. chromatographyonline.com This combination allows for the simultaneous analysis of a wide array of triazine herbicides and their degradation products in various matrices. nih.gov

Table 2: UHPLC System Specifications

| Parameter | Specification | Reference |

| Pump Pressure | Up to 100 MPa | eag.com |

| Column Particle Size | < 2 µm | eag.com |

| Column Compartment Temperature | 5 to 110 °C | eag.com |

| Injection Volume | 1 to 100 µL | eag.com |

| Detection | UV/VIS, Fluorescence, Mass Spectrometry | eag.com |

Advanced Sample Preparation Techniques (e.g., Solid-Phase Extraction, Microextraction Methods)

The analysis of this compound and its analogs in complex matrices such as environmental samples often requires a pre-concentration and cleanup step to remove interferences and enhance the analyte signal. scispace.comresearchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and purification of triazines from aqueous samples. researchgate.netusgs.govnih.gov It involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes of interest. embrapa.br The analytes are then eluted with a small volume of an appropriate solvent. embrapa.br C18 cartridges are commonly used for the extraction of triazine herbicides. embrapa.br The efficiency of SPE can be affected by factors such as the type of conditioning solvent and the sample volume. nih.gov

Microextraction methods have gained prominence as they are environmentally friendly, requiring minimal solvent volumes. researchgate.net These techniques include:

Dispersive Liquid-Liquid Microextraction (DLLME): This rapid method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution of fine droplets. nih.govoup.com The high surface area of these droplets facilitates the rapid transfer of analytes from the aqueous phase to the extraction solvent. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a polymeric stationary phase. e3s-conferences.orgresearchgate.net The fiber is exposed to the sample, and analytes partition into the coating. The fiber is then transferred to the injection port of a chromatograph for thermal desorption and analysis. e3s-conferences.org The choice of fiber coating is crucial for efficient extraction. e3s-conferences.org

Magnetic Dispersive Micro-Solid Phase Extraction (MD-μSPE): This innovative technique utilizes magnetic nanoparticles as the adsorbent. nih.gov After extraction, the adsorbent is easily separated from the sample matrix using an external magnetic field, simplifying the process. nih.gov

Table 3: Comparison of Advanced Sample Preparation Techniques for Triazine Analysis

| Technique | Principle | Advantages | Key Parameters | Reference |

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. | High recovery, good reproducibility. | Sorbent type, conditioning solvent, sample volume, elution solvent. | usgs.govnih.govembrapa.br |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of a small volume of extraction solvent in an aqueous sample. | Rapid, high enrichment factor, low solvent consumption. | Extraction solvent type and volume, disperser solvent type and volume, salt addition. | nih.govoup.com |

| Solid-Phase Microextraction (SPME) | Partitioning of analytes between a coated fiber and the sample. | Solvent-free, simple, field-compatible. | Fiber coating, extraction time, temperature, pH, ionic strength. | e3s-conferences.orgresearchgate.net |

| Magnetic Dispersive Micro-Solid Phase Extraction (MD-μSPE) | Adsorption of analytes onto magnetic nanoparticles dispersed in the sample. | Rapid separation, reduced solvent use, environmentally friendly. | Adsorbent type and amount, extraction time, pH, elution solvent. | nih.gov |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. mdpi.com The diffraction pattern produced is a unique fingerprint of the crystal's internal atomic arrangement. mdpi.com By analyzing the positions and intensities of the diffracted beams, a detailed model of the electron density within the crystal can be constructed, from which the atomic positions are determined. nih.gov

For novel triazine derivatives, single-crystal X-ray diffraction is crucial for confirming the synthesized structure and understanding its supramolecular arrangement, including intermolecular interactions like hydrogen bonding and π-π stacking. mdpi.commdpi.com This information is vital for structure-activity relationship studies and in materials science. nih.gov

Table 4: Crystallographic Data for a Triazine Derivative

| Parameter | Value | Reference |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 10.3368(6) | mdpi.com |

| b (Å) | 11.9804(8) | mdpi.com |

| c (Å) | 12.7250(5) | mdpi.com |

| α (°) | 100.904(4) | mdpi.com |

| β (°) | 107.959(4) | mdpi.com |

| γ (°) | 109.638(6) | mdpi.com |

Electroanalytical Methods for Trace Analysis and Electrochemical Behavior

Electroanalytical methods offer a sensitive, cost-effective, and often portable alternative to chromatographic techniques for the determination of electroactive compounds like triazines. mdpi.comscielo.br These methods are based on the measurement of an electrical property (e.g., current, potential) that is related to the concentration of the analyte. researchgate.net

Square-wave voltammetry (SWV) is a particularly powerful electroanalytical technique for trace analysis due to its high sensitivity and ability to discriminate against background currents. mdpi.comresearchgate.net The method involves applying a potential waveform consisting of a staircase ramp superimposed with a square wave. The current is sampled at the end of each forward and reverse potential pulse, and the difference between these currents is plotted against the base potential. This results in well-defined peaks whose height is proportional to the analyte concentration. mdpi.com

The choice of electrode material is critical for the successful electroanalytical determination of triazines. While the hanging mercury drop electrode (HMDE) has been frequently used, concerns over mercury toxicity have led to the development of alternative electrodes, such as solid amalgam electrodes and chemically modified electrodes. mdpi.comnih.gov These newer electrodes offer comparable or even superior performance with the benefit of being more environmentally friendly. nih.gov

Table 5: Performance of an Electroanalytical Method for Triazine Determination

| Parameter | Atrazine | Ametryne | Reference |

| Technique | Square Wave Voltammetry (SWV) | Square Wave Voltammetry (SWV) | nih.gov |

| Electrode | Copper Solid Amalgam Electrode (CuSAE) | Copper Solid Amalgam Electrode (CuSAE) | nih.gov |

| Detection Limit (µg L⁻¹) | 3.06 | 3.78 | nih.gov |

| Recovery in Natural Water (%) | 70.30 - 79.40 | 70.30 - 79.40 | nih.gov |

Chemometric Approaches for Chromatographic Data Interpretation

The vast and complex datasets generated by modern chromatographic techniques, particularly comprehensive two-dimensional chromatography, necessitate the use of chemometric methods for effective data analysis. taylorfrancis.com Chemometrics employs mathematical and statistical tools to extract meaningful chemical information from large datasets. taylorfrancis.com

In the context of triazine analysis, chemometric approaches can be used for a variety of purposes, including:

Peak Resolution: Mathematically resolving overlapping chromatographic peaks to enable accurate quantification of individual components. taylorfrancis.com

Pattern Recognition: Identifying significant analytes that can serve as markers for sample classification or differentiation. taylorfrancis.com

Calibration and Prediction: Building models to predict the concentration of analytes in unknown samples based on their chromatographic profiles. taylorfrancis.com

By applying chemometric algorithms, researchers can uncover subtle patterns and relationships within the data that might be missed by manual inspection, leading to a more comprehensive understanding of the sample composition. taylorfrancis.com

Theoretical and Computational Chemistry Studies on Ethyl 1,3,5 Triazine 2 Carboxylate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei. For ethyl 1,3,5-triazine-2-carboxylate, these investigations reveal key details about its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a standard method in computational chemistry for its balance of accuracy and computational cost. It is used to determine the ground-state electronic structure of molecules. For this compound, DFT calculations can elucidate optimized molecular geometry, electronic energies, and the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

DFT studies on substituted 1,3,5-triazines have demonstrated the utility of this approach. Calculations typically employ a functional, such as B3LYP, combined with a basis set, like 6-31G(d,p), to solve the Schrödinger equation approximately. The results provide a detailed picture of the molecule's electronic landscape. The electronegative nitrogen atoms in the triazine ring significantly influence the electron distribution, creating regions of varying reactivity.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| Optimized Geometry | Planar triazine ring with the ethyl carboxylate group slightly out-of-plane. | Defines the most stable three-dimensional structure of the molecule. |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Represents the energy difference between the HOMO and LUMO; a larger gap suggests higher kinetic stability. |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are representative and would be confirmed by specific DFT calculations.

Semi-empirical molecular orbital methods offer a faster, albeit less accurate, alternative to ab initio methods like DFT. These methods, such as AM1, PM3, and the more recent OMx series, simplify the Hartree-Fock formalism by using parameters derived from experimental data. This parameterization allows them to approximate certain complex calculations, making them suitable for larger molecules or for preliminary, high-throughput screening.

For this compound, semi-empirical methods can rapidly calculate heats of formation, ionization potentials, and optimized geometries. While not as precise as DFT, they provide valuable qualitative insights and are particularly useful for exploring trends across a series of related compounds. The choice of method often depends on the specific properties being investigated, as some methods are better parameterized for certain types of molecules or energetic properties.

Table 2: Comparison of Common Semi-empirical Methods

| Method | Key Features | Typical Applications |

| AM1 (Austin Model 1) | A modification of MNDO with improved treatment of hydrogen bonding. | General-purpose calculations of geometries and heats of formation for organic molecules. |

| PM3 (Parametric Method 3) | Re-parameterized version of AM1, often providing better geometries for certain systems. | Widely used for optimizing geometries of organic and biological molecules. |

| OMx (Orthogonalization Methods) | Includes orthogonalization corrections, offering improved accuracy for non-covalent interactions and conformational properties. | Suitable for systems where non-covalent interactions are important; can also be used for excited-state calculations. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated from DFT calculations and color-codes the electrostatic potential onto the molecule's electron density surface.

For this compound, the MEP map would highlight specific reactive sites:

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. They are expected to be located around the nitrogen atoms of the triazine ring and the carbonyl oxygen of the ester group.

Positive Potential (Blue): These regions are electron-poor and susceptible to nucleophilic attack. They are anticipated on the hydrogen atoms and, most significantly, on the carbon atoms of the triazine ring, particularly the one bonded to the carboxylate group.

This analysis provides a clear, visual guide to the molecule's chemical behavior, predicting how it will interact with other reagents or biological macromolecules.

Molecular Dynamics Simulations for Conformational Landscapes

This compound possesses conformational flexibility due to the rotatable single bonds in its ethyl carboxylate substituent. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing a detailed map of its accessible conformations, known as the conformational landscape.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to model the atoms' movements over time. For this compound, simulations would track the rotation around the C-C and C-O bonds of the ethyl ester group. This allows researchers to identify low-energy, stable conformations and the energy barriers between them. Understanding the conformational preferences is critical, as the specific three-dimensional shape a molecule adopts can be essential for its biological activity.

In Silico Modeling for Structure-Activity Relationship (SAR) Development

In silico modeling plays a crucial role in modern drug discovery by predicting how a molecule might interact with a biological target, thereby guiding the synthesis of more potent and selective compounds. This process is central to the development of Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological effect.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to the active site of a target protein. This method is instrumental in hypothesis-driven drug design. The 1,3,5-triazine (B166579) scaffold is a known "privileged structure" in medicinal chemistry, appearing in compounds that target a variety of receptors and enzymes.

For instance, docking studies of 1,3,5-triazine derivatives into human adenosine (B11128) receptors have been performed to predict their binding modes. A similar study for this compound would involve:

Obtaining the 3D structure of a potential protein target.

Placing the flexible ligand into the protein's binding site in various orientations and conformations.

Using a scoring function to estimate the binding affinity for each pose.

The results can reveal key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable for designing new analogues with improved binding and, consequently, enhanced biological activity.

Table 3: Hypothetical Docking Results for this compound in an Enzyme Active Site

| Interacting Residue (Protein) | Atom/Group (Ligand) | Type of Interaction | Significance |

| Aspartate 150 | Triazine Ring Nitrogen | Hydrogen Bond | Anchors the ligand in the binding pocket. |

| Tyrosine 98 | Triazine Ring | π-π Stacking | Provides additional stabilization through aromatic interactions. |

| Leucine 120 | Ethyl Group | Hydrophobic Interaction | Contributes to binding affinity by interacting with a nonpolar pocket. |

| Serine 152 | Carbonyl Oxygen | Hydrogen Bond | Orients the carboxyl |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity or chemical reactivity. For 1,3,5-triazine derivatives, QSAR studies have been instrumental in designing new compounds with desired properties, such as herbicidal or anticancer activities. nih.gov These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties.

For this compound, a QSAR study could be envisioned to explore its potential as a lead compound in drug discovery or materials science. A hypothetical QSAR study might involve synthesizing a series of derivatives by modifying the ethyl ester group or by substituting other positions on the triazine ring. The biological activity of these compounds would then be measured, and a QSAR model would be developed to identify the key structural features that influence this activity.

Key Molecular Descriptors for a Hypothetical QSAR Study:

A QSAR model for derivatives of this compound would likely include a combination of the following descriptors:

Electronic Descriptors: These would capture the electron-donating or -withdrawing nature of substituents. For instance, the partial charge on the nitrogen atoms of the triazine ring and the carbonyl oxygen of the ester group would be crucial.

Steric Descriptors: These would describe the size and shape of the molecule. Molar refractivity and specific van der Waals volume parameters would be relevant.

Topological Descriptors: These provide information about the connectivity of atoms in the molecule. Wiener and Kier & Hall indices are commonly used examples.

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide deep insights into the reactivity of the compounds. nih.gov

A resulting QSAR equation might take the following generalized form:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c values are the coefficients determined from the regression analysis.

Hypothetical QSAR Data Table for this compound Derivatives:

| Compound | Substituent (R) | pIC50 | HOMO (eV) | LogP |

| 1 | -CH2CH3 | 5.2 | -7.8 | 1.5 |

| 2 | -CH3 | 5.0 | -7.9 | 1.2 |

| 3 | -CH(CH3)2 | 5.5 | -7.7 | 1.9 |

| 4 | -C(CH3)3 | 5.7 | -7.6 | 2.3 |

This table is for illustrative purposes only and does not represent real experimental data.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules, including their UV-Vis, IR, and NMR spectra. researchgate.net For 1,3,5-triazine derivatives, these methods have been used to understand their photophysical properties and to aid in the design of new materials like UV absorbers and fluorescent probes. researchgate.net

A computational study of this compound would provide valuable information about its electronic transitions and vibrational modes. TD-DFT calculations could predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum, which is related to the energy gap between the HOMO and LUMO. The nature of these frontier orbitals would reveal the types of electronic transitions occurring, for example, n → π* or π → π* transitions, which are characteristic of heteroaromatic systems.

Predicted Spectroscopic Data for this compound:

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (in silico) | λmax | ~270 nm |

| IR (in silico) | C=N stretch (ring) | ~1550 cm⁻¹ |

| IR (in silico) | C=O stretch (ester) | ~1730 cm⁻¹ |

| ¹H-NMR (in silico) | Chemical Shift (CH₂) | ~4.5 ppm |

| ¹³C-NMR (in silico) | Chemical Shift (C=O) | ~165 ppm |

This table contains hypothetical data based on typical values for similar structures and is for illustrative purposes.

Furthermore, the calculation of infrared (IR) frequencies would help in identifying the characteristic vibrational modes of the molecule. The C=N stretching vibrations of the triazine ring and the C=O stretching of the ester group would be of particular interest. Similarly, the prediction of NMR chemical shifts would aid in the structural elucidation of this compound and its derivatives.

Cheminformatics-Driven Approaches for Triazine Design and Library Generation

Cheminformatics combines chemistry, computer science, and information technology to solve problems in drug discovery and materials science. For 1,3,5-triazines, cheminformatics tools are invaluable for designing and managing large libraries of virtual or synthesized compounds. nih.govnih.gov These approaches facilitate the exploration of chemical space and the identification of novel structures with desired properties.

For this compound, a cheminformatics approach could be used to generate a virtual library of derivatives with high diversity. This would involve defining a generic scaffold based on the parent molecule and then systematically adding a wide range of substituents at various positions. The resulting virtual library could then be screened in silico for properties such as drug-likeness (using Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and predicted biological activity against a specific target. researchgate.net

Example of a Cheminformatics Workflow for Library Design:

Scaffold Definition: The core scaffold is defined as this compound.

Substituent Selection: A diverse set of chemical fragments (e.g., alkyls, aryls, halogens, amino groups) is chosen for substitution at available positions on the triazine ring.

Library Enumeration: A virtual library of all possible combinations of the scaffold and substituents is generated.

Property Prediction: For each molecule in the library, a range of physicochemical and biological properties is calculated using computational models.

Filtering and Selection: The library is filtered based on desired property ranges to select a smaller subset of promising candidates for synthesis and experimental testing.

This approach significantly accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Applications of Ethyl 1,3,5 Triazine 2 Carboxylate and Its Derivatives in Advanced Materials and Functional Molecules

Triazine-Based Materials for Polymer Science and Nanocomposites

The incorporation of the triazine moiety into polymers and composites imparts exceptional thermal and chemical stability, making these materials suitable for demanding industrial applications.

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers (POPs) characterized by their robust structure, which is built upon 1,3,5-triazine (B166579) or other nitrogen-containing heterocyclic rings linked by strong covalent bonds. researchgate.netrsc.org This design results in materials with high chemical and thermal stability, significant porosity, and a large surface area. nih.govacs.org The nitrogen-rich framework of CTFs provides numerous active sites, enhancing their performance in various applications. researchgate.netrsc.org

The synthesis of CTFs can be achieved through several methods, including ionothermal trimerization and Friedel-Crafts reactions. rsc.orgrsc.org These methods allow for the creation of both amorphous and crystalline frameworks with tunable properties. rsc.org The inherent stability and porosity of CTFs make them promising candidates for gas storage and separation, particularly for CO2 capture, as well as for energy storage and heterogeneous catalysis. researchgate.netacs.orgrsc.org

The 1,3,5-triazine ring is a key component in the synthesis of high-performance polymers due to the thermal stability its aromatic and heterocyclic structure imparts. ijspr.com Triazine-based polymers exhibit excellent resistance to thermal degradation, with some maintaining their integrity at temperatures up to 450°C. researchgate.net The thermal stability of these polymers can be tuned by altering the substituent groups on the triazine core. For instance, research has shown that electron-releasing groups or weak electron-attracting groups on the phenyl ring attached to the triazine can enhance thermal stability compared to unsubstituted versions. nih.gov

These polymers are often synthesized via condensation polymerization or nucleophilic substitution reactions. researchgate.netnih.gov The resulting materials, such as polyamides and poly(aryl ether sulfone)s containing triazine moieties, are often classified as flame-retardant and self-extinguishing, making them valuable for applications in aerospace, automotive, and microelectronics industries. ijspr.comresearchgate.netdntb.gov.ua

Table 1: Thermal Properties of Selected s-Triazine Based Polymers

| Polymer Sample | Decomposition Temperature Range (°C) | Weight Residue at 800°C (%) | Glass Transition Temperature (Tg, °C) | Reference |

|---|---|---|---|---|

| 5a | 250-600 | 16.52 | 191.4 | nih.gov |

| 5b | 250-600 | 25.00 | 241.1 | nih.gov |

| 5c | 250-600 | 31.55 | 225.8 | nih.gov |

| 7a | 250-430 and 430-620 | - | 150 | nih.gov |

| 7b | 250-430 and 430-620 | - | 129 | nih.gov |

This table presents data for different s-triazine based polymers, where '5a-c' and '7a-c' denote different polymer structures with varying substituents, illustrating the impact of molecular structure on thermal properties.

The integration of triazine-based polymers into nanocomposite structures is a strategy to further enhance material performance. The addition of nanofillers, such as silica (B1680970) nanoparticles, carbon nanotubes, or graphene, to a polymer matrix can significantly improve its mechanical and thermal properties. nih.govmdpi.comnih.gov For example, incorporating nanofillers can increase the Young's modulus, tensile strength, and fracture toughness of the resulting nanocomposite. nih.govmdpi.com

In the context of triazine-containing materials, their inherent high thermal stability and rigidity make them excellent candidates for the polymer matrix in nanocomposites. The strong interaction between the triazine-based polymer and the nanofiller can lead to a synergistic effect, resulting in nanocomposites with superior properties suitable for lightweight, high-performance applications. nih.govmdpi.com The improved thermal properties can include a higher glass transition temperature and enhanced thermal conductivity, which is crucial for applications in electronics and aerospace. mdpi.comnih.gov

Optoelectronic and Photofunctional Applications

The electron-deficient nature of the 1,3,5-triazine ring makes it a critical component in the design of molecules for optoelectronic devices. Its ability to accept and transport electrons is leveraged in technologies like Organic Light-Emitting Diodes (OLEDs).

Derivatives of 1,3,5-triazine are widely used as active materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net The triazine core's strong electron-accepting properties make these compounds excellent electron-transport materials (ETMs) and host materials for phosphorescent emitters. researchgate.netrsc.orgrsc.org The star-shaped architecture of many triazine derivatives, where various functional arms are attached to the central triazine core, allows for the fine-tuning of their electronic and morphological properties. rsc.orgmdpi.com

By modifying the aryl substituents on the triazine ring, researchers can control properties such as electron mobility and triplet energy levels. rsc.org For instance, certain star-shaped 1,3,5-triazine derivatives have demonstrated high electron mobilities (> 10⁻⁴ cm²V⁻¹s⁻¹) and high triplet energies, which are crucial for fabricating highly efficient green and blue phosphorescent OLEDs (PhOLEDs). rsc.orgrsc.org The combination of triazine and carbazole (B46965) moieties in a single molecule has been shown to significantly improve device performance. mdpi.comresearchgate.net

The 1,3,5-triazine electron acceptor has become one of the most popular building blocks for creating materials that exhibit Thermally Activated Delayed Fluorescence (TADF). st-andrews.ac.ukchemrxiv.orgresearchgate.net TADF is a mechanism that allows for nearly 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons for light emission. mdpi.com This is achieved through an efficient reverse intersystem crossing (RISC) process, which is facilitated by a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.org

TADF emitters are typically designed with a donor-acceptor (D-A) structure, where the electron-donating and electron-accepting units are spatially separated to minimize the ΔEST. The 1,3,5-triazine unit serves as a powerful and stable electron acceptor in these molecules. st-andrews.ac.ukmdpi.comnih.gov By pairing it with various electron donors like carbazole, acridine, or phenoxazine, a wide range of high-efficiency TADF emitters have been developed, spanning the blue to green regions of the visible spectrum. st-andrews.ac.ukrsc.orgrsc.orgscilit.com The performance of these emitters is highly dependent on the molecular design, including the number and position of donor groups and the nature of the linking bridge between the donor and the triazine acceptor. st-andrews.ac.ukst-andrews.ac.uk

Table 2: Performance of Selected Green TADF Emitters Based on Triazine Acceptors

| TADF Emitter | Donor Moiety | Maximum External Quantum Efficiency (EQE, %) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Reference |

|---|---|---|---|---|---|

| DMAC-TRZ | Acridine | 26.5 | 66.8 | 65.6 | mdpi.com |

| TRZ-DDPAc | Acridine | 27.3 | 62.8 | - | rsc.org |

| PXZ-TRZ | Phenoxazine | - | - | - | scilit.com |

| DACT-II | - | 29.6 | - | - | nih.gov |

| TmCzTrz | Carbazole | 25.5 | - | - | nih.gov |

This table summarizes the device performance of several green TADF emitters incorporating a triazine acceptor unit, showcasing their high efficiencies in OLEDs.

Functional Materials for Perovskite and Organic Solar Cells

The electron-deficient nature of the 1,3,5-triazine core makes its derivatives, including those related to ethyl 1,3,5-triazine-2-carboxylate, excellent candidates for use in photovoltaic devices. nih.gov In organic solar cells (OSCs) and perovskite solar cells (PSCs), triazine-based molecules have been effectively utilized as electron-transport materials (ETMs) and hole-transport materials (HTMs). mdpi.comresearchgate.net

The performance of these solar cells is critically dependent on the efficient separation and transport of charge carriers generated by light absorption. Triazine derivatives, when incorporated into the device architecture, can facilitate this process. For instance, star-shaped molecules with a 1,3,5-triazine core have been designed to act as either electron donors or acceptors. mdpi.com Their high triplet energies and good electron mobility are key features that contribute to the high efficiency of these devices. rsc.orgresearchgate.net

Research has shown that the strategic placement of substituents on the triazine ring allows for the fine-tuning of the material's energy levels to match those of other components in the solar cell, thereby optimizing charge transfer and minimizing energy loss. For example, derivatives like Triazine-Th-OMeTPA and Triazine-Ph-OMeTPA have demonstrated the ability to stabilize the radical anion formed during light irradiation, a crucial property for enhancing the stability and performance of perovskite solar cells. mdpi.com

Table 1: Performance of Selected Triazine-Based Organic Light-Emitting Diodes (OLEDs) This table highlights the efficiency of various triazine derivatives as host materials in green phosphorescent OLEDs, demonstrating the potential of this class of compounds in optoelectronic applications.

| Host Material | External Quantum Efficiency (ηext) | Power Efficiency (ηp) | Triplet Energy (eV) |

|---|---|---|---|

| T2T | 17.5% | 59.0 lm W⁻¹ | 2.80 |

| T3T | 14.4% | 50.6 lm W⁻¹ | 2.69 |

| TST | 5.1% | 12.3 lm W⁻¹ | 2.54 |

Data sourced from references rsc.orgresearchgate.net. T2T, T3T, and TST are star-shaped 1,3,5-triazine derivatives.

Design of Fluorescent and Proton-Controlled Optical Sensors

The inherent photoluminescence of certain 1,3,5-triazine derivatives makes them ideal for the development of fluorescent sensors. rsc.org These sensors can detect specific ions or molecules through changes in their fluorescence intensity or color. The design of these sensors often involves creating a "push-pull" system within the molecule, where electron-donating groups are paired with the electron-accepting triazine core, leading to intramolecular charge transfer (ICT). nih.gov

A notable application is in the creation of proton-controlled optical sensors. The nitrogen atoms in the triazine ring can be protonated in acidic conditions, which significantly alters the electronic structure and, consequently, the photophysical properties of the molecule. arxiv.orgarxiv.org This change in fluorescence upon protonation can be used to detect changes in pH. Theoretical studies have shown that proton uptake leads to a reduction in the electronic gap and a reorganization of the electronic structure, causing a shift in the absorption spectrum. arxiv.org

Furthermore, triazine-based fluorescent probes have been designed for the detection of various analytes, including metal ions like Fe³⁺ and Hg²⁺, as well as anions like fluoride (B91410). mdpi.comacs.orgrsc.org For instance, a fluorescent probe incorporating a triarylboron/acridine system with triazine groups demonstrated high sensitivity for fluoride ions, with a detection limit in the micromolar range. mdpi.com Similarly, a covalent organic framework (COF) based on triazine was developed as a highly sensitive fluorescent probe for Fe³⁺ ions. rsc.org

Catalysis and Adsorption Technologies

The versatility of the triazine structure extends to the fields of catalysis and environmental remediation. By incorporating triazine units into porous polymer networks, materials with high surface areas and tailored functionalities can be created.

Heterogeneous and Electrocatalysis with Triazine-Based Covalent Organic Polymers

Triazine-based covalent organic polymers (COPs) or covalent organic frameworks (COFs) have emerged as a significant class of materials for heterogeneous catalysis. rsc.orgmdpi.com These porous materials offer high stability, large surface areas, and a high nitrogen content, which can act as active sites for catalytic reactions. rsc.org The synthesis of these polymers can be achieved through the trimerization of nitrile-containing monomers or by using pre-formed triazine building blocks. researchgate.net

In electrocatalysis, triazine-based COFs have shown great promise for the electrochemical reduction of carbon dioxide (CO₂). rsc.org By modifying the COF with coordinatively unsaturated metal atoms like cobalt or nickel, it is possible to create active sites that efficiently convert CO₂ into valuable products like carbon monoxide (CO). rsc.orgdeepdyve.com For example, a copper-based catalyst confined within a covalent triazine framework has been developed for the selective electroreduction of CO₂ to hydrocarbons. researchgate.net

Materials for Gas Storage, Separation, and Selective Adsorption

The porous nature and high nitrogen content of triazine-based polymers make them excellent candidates for gas storage and separation applications. nih.gov The nitrogen atoms in the triazine rings create a polar environment within the pores, leading to strong interactions with polarizable gas molecules like CO₂. rsc.org

Numerous studies have demonstrated the high CO₂ adsorption capacity of triazine-based COFs and other porous organic polymers (POPs). nih.govnih.govresearchgate.netrsc.org For example, a triazine-functionalized covalent organic polymer, TRITER-1, exhibited a high BET surface area of 716 m²g⁻¹ and a CO₂ uptake capacity of 58.9 wt% at 273 K and 5 bar pressure. rsc.org Another study reported a triazine-based porous carbon material with an even higher BET surface area of 1940 m²g⁻¹. ku.dk

These materials also show high selectivity for CO₂ over other gases like nitrogen (N₂) and methane (B114726) (CH₄), which is crucial for applications such as flue gas purification and natural gas sweetening. rsc.orgnih.govacs.org The introduction of specific functional groups into the polymer structure can further enhance this selectivity. rsc.org

Table 2: CO₂ Adsorption Properties of Selected Triazine-Based Porous Materials This table summarizes the CO₂ uptake capacity and selectivity of various triazine-based frameworks, illustrating their potential for carbon capture applications.

| Material | CO₂ Uptake (wt% at 273 K, 1 bar) | CO₂/N₂ Selectivity (IAST) | BET Surface Area (m²/g) |

|---|---|---|---|

| PCTF-4 | 20.5 | 14-56 | 1404 |

| COFZ1 | - | 35.09 | - |

| CTF-3 | - | 65 | - |

| TRITER-1 | - | - | 716 |

Data sourced from references rsc.orgnih.govnih.govrsc.org. IAST refers to the Ideal Adsorbed Solution Theory selectivity.

Chemical Sensing Agents for Specific Analytes

Beyond fluorescent sensing, triazine-based materials are being developed for a broader range of chemical sensing applications. The ability to functionalize the triazine core allows for the creation of receptors that can selectively bind to specific analytes. researchgate.net

For example, a simple triazine-based organic fluorophore has been developed as a dual sensor for both copper(II) and dichromate ions. researchgate.net The sensing mechanism is based on the interaction of the analyte with the donor-acceptor structure of the triazine molecule, leading to a detectable change in its optical properties. researchgate.net In another application, two-dimensional triazine polymers have been shown to be effective and recyclable sensors for the detection and removal of mercury(II) from water, with a detection limit in the sub-nanomolar range. acs.org The high density of nitrogen lone-pair electrons in the triazine rings facilitates the binding of heavy metal cations. acs.org

Role as Synthetic Building Blocks for Complex Architectures

This compound and related triazine compounds are valuable synthetic building blocks due to the reactivity of the triazine ring. The chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a common precursor, can be sequentially substituted with various nucleophiles, allowing for the construction of complex, star-shaped molecules with a central triazine core. mdpi.comnih.gov This step-wise synthesis provides precise control over the final molecular architecture. nih.gov

This synthetic versatility has enabled the creation of a wide array of functional molecules, including dendrimers, liquid crystalline materials, and the advanced materials discussed in the preceding sections. mdpi.comnih.gov For example, 2,4,6-tris(4-formylphenoxy)benzaldehyde, derived from cyanuric chloride, has been used as a versatile precursor for a variety of star-shaped compounds linked to different heterocyclic systems. nih.gov The ability to create such diverse and complex structures from a relatively simple starting material underscores the importance of this compound and its parent triazine scaffold in modern materials science and organic synthesis. chim.itorganic-chemistry.orgresearchgate.net

Scaffolds in Combinatorial Chemistry and Peptidomimetics

The s-triazine scaffold is a valuable tool in combinatorial chemistry for the generation of diverse molecular libraries. nih.gov Its trifunctional nature, stemming from the 2,4,6-trichloro-1,3,5-triazine (TCT) precursor, allows for the stepwise and controlled introduction of various nucleophiles, such as amines, alcohols, and thiols. mdpi.commdpi.com This controlled reactivity, where substitutions occur at progressively higher temperatures, enables the creation of large and diverse libraries of compounds from a single core structure. mdpi.com

In the realm of peptidomimetics, the 1,3,5-triazine ring serves as a rigid scaffold to mimic peptide secondary structures. nih.govnih.gov By attaching amino acid residues or other functional groups to the triazine core, researchers can create molecules that emulate the spatial arrangement of natural peptides. nih.gov This approach has been used to develop novel antimicrobial peptide dendrimers. mdpi.comnih.gov For instance, a library of short di-, tri-, and tetra-peptides with an s-triazine moiety at the N-terminus was synthesized and showed promising antileishmanial activity. nih.gov

The synthesis of these peptidomimetic structures can be performed both in solution and on the solid phase, offering flexibility in synthetic strategies. nih.gov The resulting 1,3,5-triazino peptide derivatives have been characterized by various spectroscopic and analytical techniques, confirming their structures. nih.gov

Table 1: Examples of 1,3,5-Triazine Derivatives in Peptidomimetics

| Derivative Type | Application | Key Findings | Reference |

| N-terminal s-triazine peptides | Antileishmanial agents | Dipeptide amide derivatives showed higher activity than the reference drug miltefosine. | nih.gov |

| Triazine-based peptide dendrimers | Antimicrobial agents | Showed remarkable activity against Gram-negative bacteria. | mdpi.comnih.gov |

| Triazine-dipeptide hybrids | Enzyme inhibitors | Demonstrated inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1). | mdpi.com |

Reagents for Bioorthogonal Chemistry and Bioconjugation

While 1,2,4,5-tetrazines and 1,2,4-triazines are more commonly associated with bioorthogonal chemistry, the unique reactivity of certain triazine derivatives suggests their potential in this field. escholarship.orgnih.govacs.org Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. escholarship.org

The reactivity of the triazine core can be tuned by the substituents. For example, the introduction of an electron-withdrawing group like a methyl ester at the C5 position of a 1,2,3-triazine (B1214393) significantly increases its reactivity in inverse electron demand Diels-Alder reactions. nih.gov This enhanced reactivity, with reactions occurring at room temperature in minutes, makes these compounds potential candidates for bioorthogonal applications. nih.gov Although this specific example refers to a 1,2,3-triazine, the principle of tuning reactivity through substitution is applicable to the 1,3,5-triazine scaffold as well.

In bioconjugation, the stepwise functionalization of the 1,3,5-triazine core allows for the attachment of different molecules, such as targeting ligands, imaging agents, and drugs, onto a single scaffold. nih.gov This modularity is highly advantageous for creating multifunctional molecules for various biological applications.

Table 2: Reaction Characteristics of a Highly Reactive Triazine Derivative

| Reactant | Reaction Time | Concentration | Temperature | Yield | Reference |

| Methyl 1,2,3-triazine-5-carboxylate | <5 min | 0.1 M in CH3CN | Room Temperature | High | nih.gov |